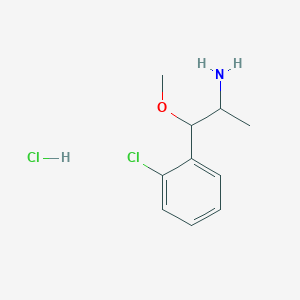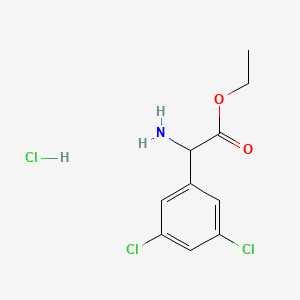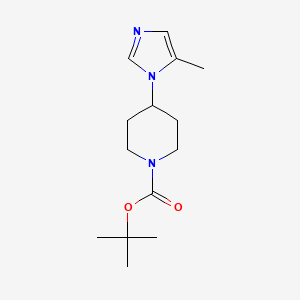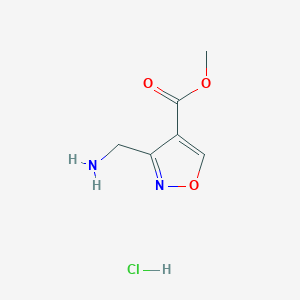
1-(2-chlorophenyl)-1-methoxypropan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride, commonly known as chlorphenamine, is an antihistamine drug used to treat allergic reactions such as hay fever and other upper respiratory allergies. It is also used to treat other conditions such as motion sickness, nausea, and vertigo. Chlorphenamine is a member of the class of drugs known as H1 receptor antagonists, which act by blocking the action of histamine, a chemical that is released in response to an allergic reaction. The hydrochloride salt form of chlorphenamine is the most commonly used form of the drug.
Wirkmechanismus
Chlorphenamine acts as an H1 receptor antagonist, which means that it blocks the action of histamine in the body. Histamine is a chemical that is released in response to an allergic reaction and is responsible for causing the symptoms associated with allergies such as sneezing, itching, and watery eyes. By blocking the action of histamine, chlorphenamine helps to reduce the symptoms of allergies.
Biochemical and Physiological Effects
Chlorphenamine has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as modulate the immune system. It has also been shown to reduce the symptoms of allergies, such as sneezing, itching, and watery eyes. Additionally, it has been studied for its potential to protect against cardiovascular disease, obesity, and other metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorphenamine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it has been studied extensively and is well understood in terms of its mechanism of action and its effects on the body. A limitation is that it is not suitable for use in experiments involving animals, as it can cause adverse reactions.
Zukünftige Richtungen
There are many potential future directions for research involving chlorphenamine. One potential area of research is the development of new and improved formulations of the drug. Additionally, further research could be done to investigate the potential for chlorphenamine to be used as an anti-inflammatory agent, as well as its potential to protect against cardiovascular disease and other metabolic disorders. Finally, further research could be done to investigate the potential for chlorphenamine to be used as a neuroprotective agent.
Synthesemethoden
Chlorphenamine can be synthesized from a variety of starting materials. The most common route involves the reaction of 2-chlorobenzaldehyde with methoxypropanol in the presence of an acid catalyst, such as hydrochloric acid. This reaction yields 1-(2-chlorophenyl)-1-methoxypropan-2-amine hydrochloride, which is then purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
Chlorphenamine has been investigated for a variety of scientific applications. It has been studied for its potential to reduce inflammation and oxidative stress. It has also been studied for its potential to protect against cardiovascular disease, obesity, and other metabolic disorders. Additionally, it has been studied for its potential to modulate the immune system and its potential to act as a neuroprotective agent.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-1-methoxypropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-7(12)10(13-2)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJAQTXSPVWGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6617890.png)
![2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B6617910.png)
![5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine](/img/structure/B6617916.png)
![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)

![2-{1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6617942.png)





![2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6617970.png)